Dizocilpine

Anticonvulsant NMDA receptor Seizure model

Select Dizocilpine (MK-801) for its unique, nearly irreversible NMDA receptor blockade (Kd=37.2 nM), driving lasting deficits in synaptic plasticity and cognition that are unattainable with ketamine or memantine. Essential for robust psychosis modeling and long-term neuroadaptation studies. Ensure your research integrity with this gold-standard tool compound.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
CAS No. 77086-21-6
Cat. No. B047880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDizocilpine
CAS77086-21-6
SynonymsDizocilpine; (5S)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine; [5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine; [5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine; C13737; MK-801 (Dizoc
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
InChIInChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1
InChIKeyLBOJYSIDWZQNJS-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 586 mg/L at 25 °C (est)

Dizocilpine (MK-801, CAS 77086-21-6): A High-Affinity Non-Competitive NMDA Receptor Antagonist for Neuroscience Research


Dizocilpine (MK-801; CAS 77086-21-6) is a potent, selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a major ionotropic glutamate receptor subtype [1]. It binds to a site within the receptor's ion channel, thereby preventing the flux of cations, particularly calcium (Ca²⁺), in a use- and voltage-dependent manner [2]. Characterized by an exceptionally high binding affinity (Kd of 37.2 nM in rat brain membranes) [1], dizocilpine is distinguished by its nearly irreversible inhibition of key NMDA receptor subtypes, a property that underlies its profound and long-lasting effects on synaptic plasticity and behavior [3]. Due to its potent and durable action, it remains a critical reference tool in basic neuroscience and drug discovery, particularly for modeling psychosis and studying the long-term consequences of NMDA receptor hypofunction.

Why Dizocilpine (MK-801) Cannot Be Replaced by Generic NMDA Antagonists in Research


The NMDA receptor antagonist class is highly heterogeneous, and substitution of dizocilpine (MK-801) with other antagonists—such as ketamine, memantine, or phencyclidine (PCP)—is scientifically invalid due to profound differences in binding kinetics and functional outcomes. Unlike clinically used antagonists like ketamine and memantine, which exhibit relatively fast, voltage-dependent blocking kinetics and lower affinities, dizocilpine is characterized by a high-affinity, nearly irreversible, and markedly use-dependent blockade [1]. As demonstrated in direct comparative studies, this leads to a distinct functional profile: dizocilpine induces a much more potent and enduring impairment of hippocampal long-term potentiation (LTP) and cognitive function compared to its analogs [2], and its behavioral potency and psychotomimetic effects are of a different magnitude [3]. Therefore, for research applications that require a sustained and profound blockade of NMDA receptor function—such as the induction of persistent psychosis-like states or the study of long-term synaptic plasticity deficits—dizocilpine is an irreplaceable tool compound that cannot be substituted with faster-offset NMDA antagonists.

Quantitative Evidence of Dizocilpine (MK-801) Differentiation from NMDA Antagonist Analogs


Dizocilpine Exhibits the Highest In Vivo Anticonvulsant Potency Among Non-Competitive NMDA Antagonists

In a direct head-to-head comparison, dizocilpine (MK-801) was identified as the most potent non-competitive NMDA antagonist in blocking N-methyl-DL-aspartic acid (NMDLA)-induced seizures in mice. Its in vivo anticonvulsant potency was significantly higher than that of other well-known antagonists, establishing a clear potency hierarchy [1].

Anticonvulsant NMDA receptor Seizure model

Dizocilpine Demonstrates a Unique Anticonvulsant vs. Motor Impairment Profile with a Narrow Therapeutic Index

A direct head-to-head comparison evaluated the ratio between anticonvulsant efficacy (ED50) and motor impairment (TD50) for multiple NMDA antagonists. Dizocilpine exhibited the narrowest therapeutic index (PI = 0.48), indicating that its effective dose is very close to its behaviorally impairing dose. This contrasts sharply with compounds like the clinical candidate ADCI (PI = 18.5) and even its enantiomer (-)-MK-801 (PI = 0.27), highlighting a unique profile where therapeutic and adverse effects are tightly coupled [1].

Therapeutic Index Behavioral Pharmacology Safety Margin

Dizocilpine Induces Profound, Long-Lasting Impairment of Hippocampal LTP and Spatial Memory, Unlike Reversible Antagonists

In a study designed to model an acute psychotic episode, a single systemic dose of dizocilpine (5 mg/kg) in rats caused a profound and sustained disruption of hippocampal long-term potentiation (LTP), a key cellular correlate of learning and memory. This impairment was not transient; LTP was profoundly impaired 7 days post-treatment, and marked deficits in long-term spatial memory were still evident 4 weeks after the single injection [1]. This contrasts with the transient effects typically observed with use-dependent but reversible antagonists like ketamine or memantine.

Synaptic Plasticity Long-Term Potentiation Cognition

Dizocilpine Binding is Nearly Irreversible and Distinguishes it from Memantine and Ketamine in Receptor Kinetics

Dizocilpine is distinguished from other NMDA receptor channel blockers by its high-affinity and nearly irreversible inhibition of the GluN1/GluN2 NMDA receptor subtypes. Unlike memantine and ketamine, which are characterized by fast, reversible blocking kinetics, dizocilpine's binding is highly stable, leading to a more complete and sustained blockade of the receptor's ion channel [1]. This kinetic property is a direct consequence of its use-dependent trapping mechanism.

Receptor Kinetics Open-Channel Blocker NMDA

Dizocilpine is the Most Potent NMDA Antagonist for Inducing a Characteristic PCP-like Motor Syndrome

A direct comparative study assessed the ability of various NMDA antagonists to induce a motor syndrome in mice characterized by head weaving, body rolling, and ataxia. Dizocilpine (MK-801) was identified as the most potent compound for inducing this behavioral response, with a clear rank order of potency: MK-801 > PCP > TCP > SKF 10,047 > ketamine [1]. This demonstrates that dizocilpine is the most effective and potent tool for generating robust, quantifiable psychosis-related behaviors.

Behavioral Pharmacology Psychotomimetic Motor Activity

Dizocilpine Exhibits High-Affinity Binding to Nicotinic Acetylcholine Receptors (nAChR) in Addition to NMDA Receptors

While known as an NMDA antagonist, dizocilpine also binds with high affinity to the nicotinic acetylcholine receptor (nAChR). A study characterized a single high-affinity binding site on the desensitized AChR with a dissociation constant (Kd) of 4.8 µM [1]. This is a distinct polypharmacological property that is not a class-wide feature of all NMDA antagonists and may contribute to its unique in vivo profile.

Nicotinic Acetylcholine Receptor Binding Affinity Polypharmacology

Optimal Research and Industrial Applications for Dizocilpine (MK-801) Based on Quantitative Evidence


Preclinical Modeling of Acute and Persistent Psychosis for Antipsychotic Drug Discovery

Dizocilpine is the gold-standard tool for inducing a robust, PCP-like psychotic state in rodents, with a potency that surpasses other NMDA antagonists [1]. Its ability to produce a single, acute episode that leads to weeks-long deficits in synaptic plasticity and cognition [2] makes it uniquely suited for screening next-generation antipsychotics that target both acute and chronic symptoms of schizophrenia. The compound's narrow therapeutic index and consistent induction of motor syndromes [3] provide a reliable and quantifiable behavioral endpoint for drug efficacy studies.

Investigating the Neurobiology of Long-Term Synaptic Plasticity and Cognitive Dysfunction

For researchers studying the long-term consequences of NMDA receptor hypofunction on learning and memory, dizocilpine is an indispensable tool. A single administration induces a persistent impairment of hippocampal long-term potentiation (LTP) that is evident for at least a week, with associated spatial memory deficits lasting for a month [2]. This enduring effect, a direct result of its high-affinity, nearly irreversible binding kinetics [4], cannot be replicated by reversible NMDA antagonists like ketamine or memantine. This makes dizocilpine essential for studying the progressive neuroadaptive changes that underlie chronic cognitive disorders.

Use as a Pharmacological Reference Standard in Autoradiography and Receptor Binding Studies

Dizocilpine's well-characterized, high-affinity binding to the NMDA receptor channel (Kd = 37.2 nM) [5] and its distinct binding to nicotinic acetylcholine receptors (Kd = 4.8 µM) [6] make it an excellent reference standard and radioligand (e.g., [3H]dizocilpine or [125I]iododizocilpine) for mapping NMDA receptor distribution and density in brain tissue via autoradiography [7]. Its stable binding provides clear, reproducible signals, and its rank order of potency in displacing other compounds provides a benchmark for characterizing novel NMDA receptor ligands [8].

Studies of Neuroprotective Mechanisms in Controlled Preclinical Ischemia Models

In specific preclinical models of focal cerebral ischemia, dizocilpine has demonstrated the ability to reduce infarction size when administered under normothermic conditions, an effect not seen with some anesthetics at equianesthetic doses [9]. While its clinical utility is limited by a narrow therapeutic window, in controlled laboratory settings, it serves as a critical positive control for elucidating the role of sustained NMDA receptor blockade in neuroprotection. Its use helps validate the target engagement of novel neuroprotective agents and dissect the signaling pathways downstream of excessive NMDA receptor activation during excitotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dizocilpine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.